molecular formula C8H5BrF3NO B1608784 N-(2-bromophenyl)-2,2,2-trifluoroacetamide CAS No. 2727-71-1

N-(2-bromophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1608784
Key on ui cas rn: 2727-71-1
M. Wt: 268.03 g/mol
InChI Key: YAIXIJZAVUCEAC-UHFFFAOYSA-N
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Patent
US06380233B1

Procedure details

To a stirred mixture of the N-trifluoroacetylaniline (2.00 mmol) and sodium hydrogen carbonate (0.21 g, 2.50 mmol, 1.25 eq) in methanol (10 mL) at 0° C. is added dropwise bromine (0.113 mL, 2.19 mmol, 1.1 eq). The resulting reaction mixture is then stirred at 25° C. for 30 minutes. The reaction mixture is then evaporated under reduced pressure, and the residue is placed in water made acidic to pH 3 with HCl (10 mL). This aqueous mixture is extracted with ethyl acetate (3×15 mL). The extracts is combined, dried (MgSO4), and evaporated under reduced pressure. The residue is column chromatographed using silica gel (approximately 50 g) and elution with an appropriate solvent system to afford the corresponding 2-bromo-N-trifluoroacetylaniline.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.113 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4].C(=O)([O-])O.[Na+].[Br:19]Br>CO>[Br:19][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[C:2]([F:12])([F:13])[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
FC(C(=O)NC1=CC=CC=C1)(F)F
Name
Quantity
0.21 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.113 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is then stirred at 25° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
This aqueous mixture is extracted with ethyl acetate (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 50 g) and elution with an appropriate solvent system

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(NC(C(F)(F)F)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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